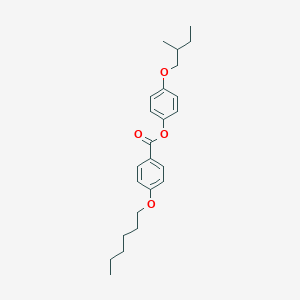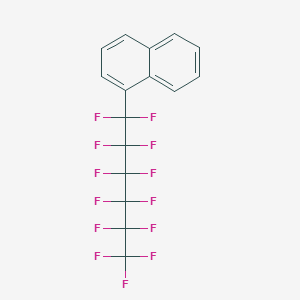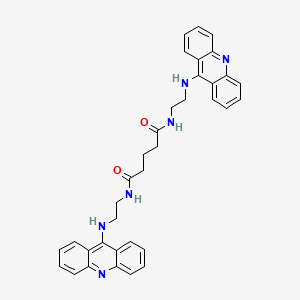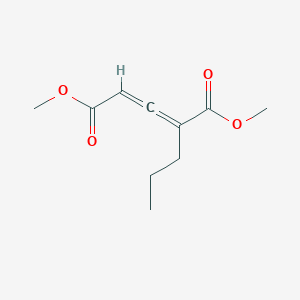![molecular formula C28H38N2O B14348965 N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide CAS No. 98062-00-1](/img/structure/B14348965.png)
N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide is a chemical compound that belongs to the class of amides It is derived from docosahexaenoic acid, a polyunsaturated omega-3 fatty acid, and pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide typically involves the reaction of docosahexaenoic acid with pyridine-3-methanol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an inert atmosphere, usually under nitrogen, and at a controlled temperature to ensure the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular signaling and membrane dynamics.
Medicine: Investigated for its anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of specialized coatings and materials.
作用機序
The mechanism by which N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide exerts its effects involves its interaction with specific molecular targets and pathways. It may modulate the activity of enzymes and receptors involved in inflammatory responses and neuronal function. The compound’s structure allows it to integrate into cell membranes, influencing membrane fluidity and signaling pathways.
類似化合物との比較
Similar Compounds
Docosahexaenoic acid (DHA): A precursor to N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide, known for its role in brain health and anti-inflammatory properties.
Pyridine derivatives: Compounds like pyridine-3-methanol, which are used in the synthesis of various bioactive molecules.
Uniqueness
This compound is unique due to its combined structural features of DHA and pyridine, which confer both lipid-like and heterocyclic properties. This dual nature allows it to participate in diverse biochemical processes and makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
98062-00-1 |
|---|---|
分子式 |
C28H38N2O |
分子量 |
418.6 g/mol |
IUPAC名 |
N-(pyridin-3-ylmethyl)docosa-4,7,10,13,16,19-hexaenamide |
InChI |
InChI=1S/C28H38N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-28(31)30-26-27-22-21-24-29-25-27/h3-4,6-7,9-10,12-13,15-16,18-19,21-22,24-25H,2,5,8,11,14,17,20,23,26H2,1H3,(H,30,31) |
InChIキー |
OOJFLKNARRFZKX-UHFFFAOYSA-N |
正規SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


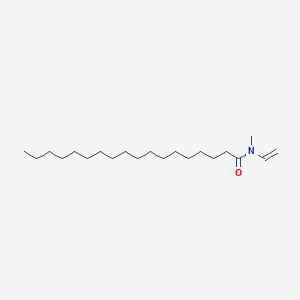
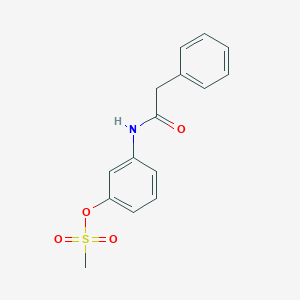
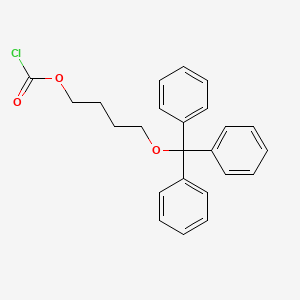
![2-{[1-(4-Fluorophenyl)ethoxy]carbonyl}benzoate](/img/structure/B14348912.png)
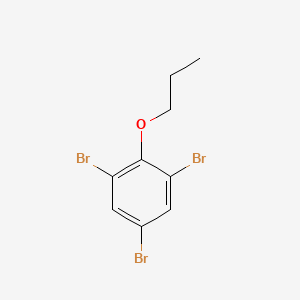
![5-[2-(4-Formylphenyl)hydrazinylidene]-2-imino-2,5-dihydrothiophene-3-carbonitrile](/img/structure/B14348915.png)
![6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B14348917.png)
